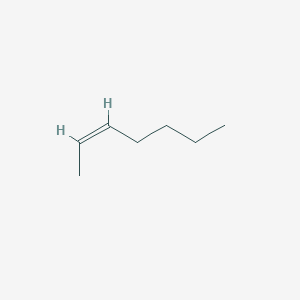

cis-2-Heptene

Beschreibung

Significance of cis-2-Heptene in Contemporary Organic Chemistry

This compound holds significance in modern organic chemistry primarily as a model substrate for investigating reaction mechanisms and as an intermediate in organic synthesis. cymitquimica.com Its well-defined structure allows researchers to study the stereochemical outcomes of various reactions, providing insights into the intricate pathways of chemical transformations. pearson.com

The reactivity of its carbon-carbon double bond is a key feature, enabling it to participate in a range of addition reactions. cymitquimica.com This makes it a valuable building block for the synthesis of more complex molecules. For instance, it is used in the synthesis of bis(10-phenoxathiiniumyl)alkane adducts. chemicalbook.comscbt.com Furthermore, derivatives of this compound have been explored for their potential as inhibitors in prostaglandin (B15479496) biosynthesis, suggesting possible applications in the development of anti-inflammatory therapies.

Overview of Key Research Domains Pertaining to this compound

Research involving this compound is concentrated in several key domains, including its synthesis, stereoselective reactions, and mechanistic studies.

Synthesis: A primary method for synthesizing this compound with high stereoselectivity is the partial hydrogenation of 2-heptyne (B74451). This reaction is typically carried out using a Lindlar catalyst, which is palladium deposited on calcium carbonate and "poisoned" with a substance like quinoline, to prevent over-reduction to the corresponding alkane. Other synthetic routes include the acid-catalyzed dehydration of 2-heptanol (B47269) and Wittig reactions involving appropriate aldehydes and phosphonium (B103445) ylides.

Stereoselective Reactions: The "cis" geometry of the double bond in this compound makes it an excellent substrate for studying and developing stereoselective reactions. Key reactions investigated include:

Epoxidation: The reaction of this compound with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) yields epoxides, which are valuable synthetic intermediates. chemicalbook.com Studies have shown a preference for the formation of the cis-epoxide.

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond proceeds via an anti-addition mechanism, leading to the formation of threo enantiomers. pearson.com

Hydrohalogenation: The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond.

Hydrogenation: Catalytic hydrogenation of this compound reduces the double bond to a single bond, producing heptane (B126788). The thermodynamics of this reaction have been studied, with a reported enthalpy of reaction (ΔᵣH°) of -115.6 ± 0.4 kJ/mol in the liquid phase.

Dihydroxylation: Manganese-catalyzed dihydroxylation of this compound shows high stereoretention, favoring the formation of the corresponding cis-diol.

Mechanistic Studies: this compound serves as a probe in mechanistic studies to understand the finer details of reaction pathways. For example, in epoxidation reactions, the preference for the cis-epoxide is attributed to the shorter lifetime of the initially formed radical cation intermediate compared to more conjugated systems. Solvent effects have also been a focus, with studies showing that in heterogeneous epoxidation, polar solvents can decrease the reaction rate due to interfacial structuring.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ | cymitquimica.comchemicalbook.comsigmaaldrich.comchemicalbook.comnih.govnist.gov |

| Molecular Weight | 98.19 g/mol | chemicalbook.comscbt.comsigmaaldrich.comchemicalbook.comnih.govnist.gov |

| CAS Number | 6443-92-1 | chemicalbook.comscbt.comsigmaaldrich.comchemicalbook.comnih.govnist.govchemsrc.comlabproinc.com |

| Boiling Point | 98-99 °C | chemicalbook.comsigmaaldrich.comchemicalbook.com |

| Density | 0.708 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.407 | chemicalbook.comsigmaaldrich.comchemicalbook.comchemsrc.com |

| Melting Point | -109.5 °C | chemsrc.com |

| Vapor Pressure | 87 mmHg (37.7 °C) | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTZHAVKAVGASB-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896845 | |

| Record name | (2Z)-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | 2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

48.4 [mmHg] | |

| Record name | 2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6443-92-1 | |

| Record name | cis-2-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250X978P9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cis 2 Heptene

Stereoselective Synthesis Routes to cis-2-Heptene

The precise arrangement of substituents around the carbon-carbon double bond in this compound necessitates the use of stereoselective synthetic methods. These routes are designed to control the geometry of the product, favoring the cis configuration over the more thermodynamically stable trans isomer.

Catalytic Hydrogenation Strategies for Alkyne Precursors

A primary and well-established method for synthesizing cis-alkenes is the partial hydrogenation of an alkyne precursor. jove.comlibretexts.org For the synthesis of this compound, the corresponding alkyne, 2-heptyne (B74451), undergoes reduction where two hydrogen atoms are added to the same side of the triple bond (syn-addition). youtube.comlibretexts.org This process requires specialized "poisoned" catalysts that are active enough to reduce the alkyne but not so active that they continue the reduction to the fully saturated alkane (heptane). jove.comlibretexts.orglibretexts.org

Two of the most prominent catalysts for this transformation are the Lindlar catalyst and the P-2 catalyst.

Lindlar Catalyst : This heterogeneous catalyst is composed of palladium deposited on calcium carbonate (CaCO₃) and deactivated with a poison, typically lead acetate (B1210297) and quinoline. libretexts.orgbrainly.com The poison modifies the catalyst's surface, preventing the over-reduction of the initially formed alkene and ensuring high selectivity for the cis product. libretexts.orgbrainly.com The hydrogenation of 2-heptyne using a Lindlar catalyst proceeds with high stereoselectivity, often yielding this compound with greater than 90% purity.

P-2 Catalyst : This is a nickel-boron complex, often referred to as P-2 nickel, prepared by the reduction of a nickel(II) salt with sodium borohydride. jove.commasterorganicchemistry.comthieme-connect.de When used in the presence of a ligand such as ethylenediamine, the P-2 catalyst demonstrates very high stereospecificity for the reduction of alkynes to cis-alkenes, with some reactions reporting cis:trans ratios as high as 200:1. thieme-connect.dersc.org It serves as an effective alternative to palladium-based systems. jove.comyoutube.com

Table 1: Comparison of Catalysts for Stereoselective Hydrogenation of 2-Heptyne

| Catalyst | Composition | Key Features | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Lindlar Catalyst | Pd/CaCO₃, poisoned with lead acetate and quinoline | Heterogeneous, prevents over-reduction to alkane. libretexts.orglibretexts.orgbrainly.com | >90% cis-alkene. | libretexts.orgbrainly.com |

| P-2 Catalyst | Nickel-boride complex (from Ni(OAc)₂ + NaBH₄) with ethylenediamine | High stereospecificity, alternative to palladium. thieme-connect.dersc.org | Can achieve cis:trans ratios of ~200:1. thieme-connect.de | thieme-connect.dersc.org |

Emerging Stereoselective Approaches

While catalytic hydrogenation is a mainstay, research continues into more sustainable and efficient methods for cis-alkene synthesis. These emerging strategies often seek to avoid the use of stoichiometric reductants or heavy metal poisons.

Electrochemical Hydrogenation : Electrochemical methods are gaining attention as an environmentally friendly alternative to traditional catalytic hydrogenation. rsc.org These reactions can convert alkynes to Z-alkenes with high selectivity and efficiency by eliminating the need for high-pressure hydrogen gas and complex reducing agents. Recent studies have demonstrated that electrochemical hydrogenation can produce Z-alkenes with excellent chemo- and stereoselectivity without over-reduction to the corresponding alkanes. rsc.org

Nickel-Catalyzed Isomerization : Advanced catalytic systems using non-precious metals like nickel have been developed for the stereoselective synthesis of highly substituted alkenes. nus.edu.sg Tandem strategies that combine a Heck reaction with a controlled carbon-carbon double bond migration can produce thermodynamically less favored isomers. nus.edu.sg Such methodologies represent a frontier in olefin synthesis, providing pathways to specific isomers from abundant feedstock chemicals. nus.edu.sg

Cobalt-Catalyzed Borylation : The use of cobalt catalysts in the double dehydrogenative borylation of terminal alkenes has been shown to selectively generate cis-1,2-diborylalkenes. acs.org These products can then be used in subsequent cross-coupling reactions to create stereodefined trisubstituted alkenes. acs.org This approach provides a novel pathway to complex alkenes with controlled geometry.

Functionalization and Derivatization of this compound

The double bond in this compound is a site of reactivity, allowing for a variety of addition reactions. The cis geometry of the starting material often influences the stereochemical outcome of these transformations, leading to the synthesis of specific stereoisomers.

Synthesis of this compound-Derived Adducts

Several classes of adducts can be synthesized from this compound, including epoxides, diols, and other complex molecules.

Epoxidation : The double bond of this compound can be converted into an epoxide (an oxirane ring). This reaction is commonly carried out using peroxy acids, such as meta-chloroperbenzoic acid (mCPBA). chemicalbook.comchemicalbook.com Studies have investigated the kinetics of this reaction in various solvents, revealing that solvent polarity can have a significant and sometimes inverse effect on the reaction rate, particularly when using heterogeneous catalysts like silica-supported peracids. uv.esrsc.orgrsc.org The enzyme chloroperoxidase has also been used to catalyze the epoxidation of this compound, achieving high enantioselectivity (up to 96% ee) under optimized conditions. google.com

cis-Dihydroxylation : The conversion of an alkene to a vicinal diol (a glycol) can be achieved with high stereospecificity. The reaction of this compound with osmium tetroxide (OsO₄) results in a syn-addition of two hydroxyl groups across the double bond, producing a meso diol. libretexts.org Due to the toxicity and expense of osmium, catalytic versions using co-oxidants are common. libretexts.org More recently, biomimetic iron and manganese complexes have been developed as catalysts for asymmetric cis-dihydroxylation. scispace.com An iron complex with a (R,R)-6-Me₂BPBP ligand has been shown to catalyze the cis-dihydroxylation of this compound with up to 97% enantiomeric excess (ee), rivaling the selectivity of traditional osmium-based methods. scispace.com

Synthesis of Bis(10-phenoxathiiniumyl)alkane Adducts : this compound has been specifically utilized as a starting material in the synthesis of bis(10-phenoxathiiniumyl)alkane adducts, demonstrating its utility in creating complex molecular structures for potential applications in materials science. chemicalbook.comscbt.comsigmaaldrich.com

Photocatalytic Hydrofunctionalization : This emerging technique uses visible light to promote the addition of molecules across a double bond. researchgate.net However, in a study attempting the photocatalytic hydrofunctionalization of this compound with methanol, no alcohol product was formed, a result attributed to significant steric hindrance from the alkene's cis configuration. researchgate.net This finding highlights how the stereochemistry of the substrate can be a critical factor in the success of certain synthetic methods.

Table 2: Selected Functionalization Reactions of cis-2-Heptene

| Reaction Type | Reagent(s) | Product Type | Key Research Findings | Reference(s) |

|---|---|---|---|---|

| Epoxidation | meta-Chloroperbenzoic acid (mCPBA) or functionalized silica (B1680970) | Epoxide | Reaction rates are highly dependent on solvent polarity. rsc.orgrsc.org | chemicalbook.comrsc.orgrsc.org |

| Asymmetric Epoxidation | Chloroperoxidase, H₂O₂ | Chiral Epoxide | Achieved up to 96% enantiomeric excess (ee). google.com | google.com |

| ***cis*-Dihydroxylation** | Osmium Tetroxide (OsO₄) | syn-Diol | Classic method for syn-dihydroxylation. libretexts.org | libretexts.org |

| Asymmetric cis-Dihydroxylation | Biomimetic Iron Complex, H₂O₂ | Chiral cis-Diol | Achieved up to 97% enantiomeric excess (ee). scispace.com | scispace.com |

| Adduct Synthesis | Phenoxathiinium salts | Bis(10-phenoxathiiniumyl)alkane adduct | Used as a starting material for complex adducts. scbt.com | chemicalbook.comscbt.comsigmaaldrich.com |

| Photocatalytic Hydrofunctionalization | Methanol, m-CdS photocatalyst, visible light | No product | Reaction inhibited by high steric hindrance of the cis-alkene. researchgate.net | researchgate.net |

Elucidation of Reaction Mechanisms and Kinetic Profiles of Cis 2 Heptene Transformations

Epoxidation Reactions of cis-2-Heptene

Epoxidation, the formation of an epoxide (oxacyclopropane) ring from an alkene, is a pivotal transformation. The following subsections detail the various mechanistic pathways and influencing factors in the epoxidation of this compound.

Homogeneous Epoxidation Mechanisms (e.g., Peracid-Mediated)

In homogeneous epoxidation, the catalyst and reactants are in the same phase. A classic example is the Prilezhaev reaction, which utilizes a peroxycarboxylic acid (peracid) as the oxidant.

The mechanism is a concerted process where the peracid delivers an electrophilic oxygen atom to the nucleophilic double bond of this compound. libretexts.orgucalgary.ca This occurs through a cyclic transition state, often referred to as the "butterfly mechanism". ucalgary.capearson.com In this single step, the π-bond of the alkene attacks the electrophilic oxygen of the peracid, while the weak O-O bond cleaves. Simultaneously, a proton is transferred, and new C-O bonds form to create the epoxide ring. pearson.comnih.gov The reaction is stereospecific, meaning a cis-alkene like this compound will yield a cis-epoxide. libretexts.orgkhanacademy.org The reaction's rate is influenced by the nucleophilicity of the alkene; more substituted, electron-rich alkenes react faster. ucalgary.ca

Heterogeneous Epoxidation Pathways (e.g., Silica-Supported Systems, Polyoxometalates, Fe(IV)=O Complexes)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in catalyst separation and recycling.

Silica-Supported Systems: Catalysts can be anchored to solid supports like silica (B1680970). For instance, [2-percarboxyethyl]-functionalized silica has been used for the epoxidation of this compound. rsc.org This approach creates a solid-phase reagent that facilitates product purification. The fundamental mechanism still involves the transfer of an electrophilic oxygen from the peroxy acid group to the alkene.

Polyoxometalates (POMs): These are metal-oxygen cluster anions that can act as robust oxidation catalysts. Lindqvist-type polyoxometalates, for example, have been shown to catalyze the epoxidation of related alkenes like cis-cyclooctene using hydrogen peroxide as the oxidant. semanticscholar.org The active species are often peroxo-metal complexes formed in situ, which then transfer an oxygen atom to the alkene. researchgate.net

Fe(IV)=O Complexes: Non-heme iron(IV)-oxo complexes are potent oxidants that can perform epoxidation. researchgate.net The reaction of the topological isomers of [FeIV(O)(TMC)(CH3CN)]2+ (TMC = tetramethylcyclam) with this compound has been studied. nih.gov The mechanism is proposed to involve a stepwise process with the formation of a radical intermediate, which can lead to partial loss of stereochemistry. nih.gov The reactivity of these complexes can be significantly influenced by the ligand topology. nih.gov For example, the syn-isomer of the complex is a much more effective epoxidation catalyst than the anti-isomer. nih.gov

Influence of Solvent Polarity on Epoxidation Kinetics

Solvent polarity can have a profound and sometimes opposing effect on the kinetics of homogeneous and heterogeneous epoxidations.

In the homogeneous epoxidation of this compound with meta-chloroperbenzoic acid (mCPBA), the reaction rate generally increases with solvent polarity. This is attributed to the stabilization of the polar transition state by the solvent. rsc.org

Conversely, for the heterogeneous epoxidation of this compound using [2-percarboxyethyl]-functionalized silica, the reaction rate decreases with increasing solvent polarity. rsc.org Highly polar solvents can strongly inhibit such heterogeneous reactions. rsc.orgresearchgate.net This inverse solvent effect is thought to arise from the surface-promoted solvent structure at the solid-liquid interface, which can hinder the approach of the substrate to the active sites on the catalyst surface. rsc.org

Table 1: Rate Constants for the Epoxidation of this compound in Various Solvents

| Solvent | Reaction Type | Rate Constant (k) at 25°C [L mol⁻¹ s⁻¹] |

|---|---|---|

| n-Hexane | Homogeneous (mCPBA) | Data Not Available in Snippets |

| n-Hexane | Heterogeneous (Silica-supported) | Data Not Available in Snippets |

| Dichloromethane | Homogeneous (mCPBA) | Data Not Available in Snippets |

| Dichloromethane | Heterogeneous (Silica-supported) | Data Not Available in Snippets |

| Acetonitrile | Homogeneous (mCPBA) | Data Not Available in Snippets |

| Acetonitrile | Heterogeneous (Silica-supported) | Data Not Available in Snippets |

Stereochemical Outcomes and Isomerization during Epoxidation

The stereochemistry of the epoxidation product is highly dependent on the reaction mechanism.

Concerted Mechanisms: As seen with peracids, the concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.orgkhanacademy.org this compound will stereospecifically form cis-2,3-epoxyheptane.

Stepwise Mechanisms and Isomerization: Catalysts that operate via stepwise mechanisms involving radical or carbocationic intermediates can lead to a loss of stereochemical integrity. For example, the epoxidation of this compound with the [FeIV(O)(Me4cyclam)]2+ complex yields a mixture of cis- and trans-epoxides. nih.gov The ratio of cis to trans epoxide was found to be 2.8:1, indicating that the intermediate radical has a lifetime sufficient for some C-C bond rotation to occur before the final ring closure. nih.gov Similarly, some biomimetic (salen)Mn catalysts can produce minor amounts of the corresponding trans-isomer from cis-olefins. researchgate.net

Enzymatic and Biomimetic Epoxidation of Olefins Including this compound

Nature utilizes enzymes for highly selective oxidation reactions, and chemists have developed biomimetic systems that emulate this functionality.

Enzymatic Epoxidation: Unspecific peroxygenases (UPOs) are robust extracellular enzymes capable of catalyzing the epoxidation of various alkenes using just hydrogen peroxide as a cosubstrate. mdpi.comcsic.es Another approach is chemoenzymatic epoxidation, where a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), catalyzes the in situ formation of a peroxy acid from a carboxylic acid (e.g., phenylacetic acid) and hydrogen peroxide. nih.govresearchgate.net This peroxy acid then epoxidizes the alkene in a subsequent chemical step following the Prilezhaev mechanism. nih.govresearchgate.net This method has been successfully applied to a variety of alkenes, yielding the corresponding epoxides in high yields. nih.gov

Biomimetic Epoxidation: Synthetic catalysts that mimic the active sites of metalloenzymes are used for biomimetic epoxidation. Chiral (salen)Mn(III) complexes are well-studied examples. researchgate.net These catalysts can perform asymmetric epoxidation on unfunctionalized olefins. liv.ac.uk While they can produce high yields of cis-epoxides from cis-olefins, minor amounts of the trans-isomer can sometimes be formed. researchgate.net The electronic properties of the salen ligand can be tuned to influence the enantioselectivity of the reaction. researchgate.net

Olefin Metathesis Involving this compound

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. wikipedia.org The reaction is catalyzed by transition metal carbene (alkylidene) complexes, with well-known examples being those developed by Schrock (molybdenum- or tungsten-based) and Grubbs (ruthenium-based). wikipedia.orglibretexts.org

The widely accepted Chauvin mechanism involves the [2+2] cycloaddition of the alkene (e.g., this compound) with the metal alkylidene to form a four-membered metallacyclobutane intermediate. wikipedia.orglibretexts.orgharvard.edu This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal alkylidene. This catalytic cycle allows for various transformations, including cross-metathesis, ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). For an acyclic alkene like this compound, self-metathesis would lead to an equilibrium with 2-butene and 5-decene. Cross-metathesis with another olefin would similarly lead to a statistical distribution of products. libretexts.org

Cross-Metathesis Reactions and Z-Selectivity

Cross-metathesis (CM) is a powerful reaction in organic synthesis that allows for the formation of new carbon-carbon double bonds. organic-chemistry.org In the context of this compound, this reaction can be utilized to generate novel alkenes. A significant challenge in olefin metathesis is controlling the stereoselectivity to favor the formation of the higher-energy Z (or cis) isomer over the thermodynamically more stable E (or trans) isomer. nih.govacs.org

Recent advancements have led to the development of highly Z-selective catalysts, particularly those based on molybdenum and tungsten. nih.govresearchgate.net Molybdenum and tungsten monoaryloxide-pyrrolide (MAP) catalysts have demonstrated high efficacy in promoting the formation of Z-products. nih.gov These catalysts have been successfully employed in the homocoupling of terminal olefins to yield products with greater than 98% Z-selectivity. nih.gov The principles governing this selectivity can be extended to the cross-metathesis of internal olefins like this compound.

The high Z-selectivity is attributed to the steric environment created by the catalyst's ligands. nih.gov Specifically, a large aryloxide ligand on the metal center directs the incoming olefin in such a way that the substituents on the resulting metallacyclobutane intermediate are positioned cis to each other. nih.govacs.org This arrangement preferentially leads to the formation of the Z-alkene product. Furthermore, the steric bulk of the catalyst can also slow down the isomerization of the initially formed Z-product to the more stable E-isomer. nih.gov

Ruthenium-based catalysts have also been developed for Z-selective olefin metathesis. acs.org Chelated ruthenium catalysts, in particular, have shown promise in achieving high Z-selectivity in cross-metathesis reactions. acs.org The design of these catalysts incorporates specific ligands that enforce a particular reaction pathway, leading to the desired stereochemical outcome. acs.org

Mechanistic Frameworks (e.g., Metallacyclobutane Intermediates)

The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, proceeds through a metallacyclobutane intermediate. harvard.eduwikipedia.orglibretexts.orgilpi.com This mechanism involves the [2+2] cycloaddition of an alkene with a metal alkylidene complex to form the four-membered metallacyclobutane ring. wikipedia.orglibretexts.org This intermediate can then undergo a retro-[2+2] cycloaddition to yield a new alkene and a new metal alkylidene, thus propagating the catalytic cycle.

The structure and stability of the metallacyclobutane intermediate are crucial in determining the course and selectivity of the metathesis reaction. nih.gov For metathesis to be efficient, the metallacyclobutane must be an active intermediate rather than a stable, unreactive species. nih.gov The geometry of the metallacyclobutane, which can be either planar or puckered, influences its reactivity. nih.gov

In the context of Z-selective metathesis, the substituents on the metallacyclobutane ring play a key role. The steric interactions between the substituents on the olefin and the ligands on the metal center dictate the preferred orientation of the substituents on the metallacyclobutane. acs.orgacs.org For catalysts that exhibit high Z-selectivity, the formation of a metallacyclobutane with cis-oriented substituents is favored. nih.gov This is often achieved through the use of bulky ligands on the catalyst that sterically guide the incoming olefin into a specific orientation. nih.govacs.org For instance, in molybdenum-based MAP catalysts, the large aryloxide ligand forces the substituents of the reacting olefins into a syn configuration within the metallacyclobutane intermediate, leading to the formation of the Z-olefin. nih.gov

Hydroformylation of this compound and Related Olefins

Regioselectivity and Linear/Branched Aldehyde Ratios

Hydroformylation, also known as the oxo process, is an industrial process that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.orgmt.com When applied to internal olefins such as this compound, hydroformylation can yield a mixture of linear and branched aldehydes. The ratio of these products, known as the linear-to-branched (l/b) or normal-to-iso (n/iso) ratio, is a critical parameter that is influenced by the catalyst, ligands, and reaction conditions. acs.orgethz.ch

For many applications, the linear aldehyde is the more desired product. ethz.ch Achieving high regioselectivity for the linear product from an internal olefin is challenging because it often requires the isomerization of the double bond to the terminal position before hydroformylation. researchgate.netnih.gov Rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are widely used for their high activity and selectivity in hydroformylation reactions. mt.comresearchgate.net

Research has shown that the choice of ligand plays a crucial role in determining the l/b ratio. uni-rostock.deresearchgate.net For example, rhodium catalysts with rigid diphosphane ligands featuring large bite angles have demonstrated unprecedented high activities and selectivities for the formation of linear aldehydes from internal octenes. nih.gov Similarly, the use of specific phospholane-phosphite ligands has been shown to favor the formation of branched aldehydes. nih.gov

| Olefin | Catalyst System | Linear/Branched Ratio | Reference |

|---|---|---|---|

| Internal Octenes | Rhodium with rigid diphosphane ligands | High | nih.gov |

| cis-2-Butene | Rh/Tribi ligand | High regioselectivity | researchgate.net |

| 1-Hexene (B165129) | Rh/PEt3 in scCO2 | Slightly more selective for linear products | rsc.org |

Detailed Mechanistic Investigations (e.g., Rhodium-Catalyzed Cycles)

The mechanism of rhodium-catalyzed hydroformylation has been extensively studied and is generally understood to follow the Heck and Breslow cycle. acs.org The catalytic cycle involves several key steps:

Ligand Dissociation: The active catalytic species is typically a coordinatively unsaturated rhodium complex. This is often formed by the dissociation of a ligand, such as carbon monoxide (CO), from a more stable precursor. ethz.ch

Olefin Coordination: The alkene, in this case, this compound, coordinates to the rhodium center.

Migratory Insertion: The coordinated alkene undergoes migratory insertion into the rhodium-hydride bond. This step is crucial for determining the regioselectivity of the reaction. Insertion can occur in two ways, leading to either a linear or a branched alkyl-rhodium intermediate. ethz.ch

CO Insertion: A molecule of CO then inserts into the rhodium-alkyl bond to form a rhodium-acyl complex.

Oxidative Addition and Reductive Elimination: The final steps involve the oxidative addition of hydrogen (H₂) to the rhodium center, followed by reductive elimination of the aldehyde product, which regenerates the rhodium-hydride catalyst. researchgate.net

For internal olefins like this compound, an initial isomerization step is often necessary to form the terminal alkene, which then preferentially undergoes hydroformylation to yield the linear aldehyde. researchgate.net This isomerization can be catalyzed by the same rhodium-hydride species that is active for hydroformylation. ethz.ch The relative rates of isomerization and hydroformylation are key factors in determining the final product distribution.

Ligand Effects on Hydroformylation Performance

The electronic and steric properties of the ligands coordinated to the rhodium center have a profound impact on the activity, selectivity, and stability of the hydroformylation catalyst. uni-rostock.deresearchgate.net By systematically modifying the ligand structure, it is possible to fine-tune the performance of the catalyst for a specific application.

Electronic Effects: Electron-withdrawing ligands, such as phosphites, can increase the catalytic activity by making the rhodium center more electrophilic, thereby facilitating olefin coordination. acs.org Conversely, electron-donating ligands can enhance the back-bonding from the metal to the CO ligands, which can influence the rates of CO insertion and other steps in the catalytic cycle.

Steric Effects: The steric bulk of the ligands plays a critical role in controlling the regioselectivity of the reaction. nih.gov Large, bulky ligands can create a sterically hindered environment around the rhodium center, which can favor the formation of the less sterically demanding linear aldehyde. The "bite angle" of bidentate phosphine ligands is a particularly important parameter; ligands with wide bite angles often promote the formation of linear aldehydes from internal olefins. nih.gov

Pyrrolylphosphines have been successfully used in the rhodium-catalyzed hydroformylation of both terminal and internal olefins. researchgate.net These ligands, which are strong π-acceptors, can lead to highly active and selective catalyst systems. researchgate.net

Isomerization Dynamics of this compound

The isomerization of this compound to its other isomers, such as trans-2-heptene (B81623), 1-heptene (B165124), and 3-heptene, is a significant consideration in many of its chemical transformations. quora.com The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain. youtube.com

Isomerization can be catalyzed by a variety of species, including acids, bases, and transition metal complexes. In the context of hydroformylation, the rhodium-hydride catalyst itself can promote the isomerization of the double bond. ethz.ch This isomerization is often a reversible process, and the distribution of isomers at equilibrium is determined by their relative thermodynamic stabilities.

The ability of the hydroformylation catalyst to also catalyze isomerization is a key factor in achieving high yields of linear aldehydes from internal olefins. The catalyst first isomerizes the internal double bond to the terminal position, which is then rapidly hydroformylated. researchgate.net The efficiency of this "isomerization-hydroformylation" tandem reaction depends on the relative rates of the two processes. For a high selectivity towards the linear aldehyde, the rate of hydroformylation of the terminal alkene must be significantly faster than the hydroformylation of the internal alkene and the rate of isomerization back to the internal alkene.

cis-trans Isomerization Pathways

The isomerization of this compound to its trans isomer is a thermodynamically favorable process, as trans-alkenes are generally more stable due to reduced steric strain. libretexts.org This transformation can be induced through thermal or photochemical means.

Thermal Isomerization: In the absence of a catalyst, the thermal cis-trans isomerization of alkenes requires overcoming a significant energy barrier corresponding to the breaking of the π-bond. youtube.com The process typically involves a transition state where the p-orbitals of the double-bonded carbons are twisted 90° relative to each other. For simple alkenes, this barrier is substantial, and therefore, high temperatures are generally required. youtube.com The rate of thermal isomerization can be influenced by the surrounding medium and the presence of radical initiators.

Photochemical Isomerization: A more common and efficient method for inducing cis-trans isomerization is through photochemistry. biosyn.com Upon absorption of a photon of appropriate energy, the π-electron is promoted to a π* antibonding orbital. youtube.com In this excited state, the single remaining bond allows for free rotation around the carbon-carbon axis. As the molecule relaxes back to the ground state, it can form either the cis or trans isomer. youtube.combiosyn.com This process can be used to establish a photostationary state, a mixture of cis and trans isomers, the composition of which depends on the wavelength of light used and the molar absorptivities of the isomers at that wavelength. youtube.com The use of a photosensitizer can also facilitate this transformation by transferring energy to the alkene, promoting it to a triplet excited state from which isomerization can occur. youtube.com

Table 1: Comparison of Thermal and Photochemical Isomerization

| Isomerization Pathway | Mechanism | Energy Requirement | Key Features |

|---|---|---|---|

| Thermal | Rotation around the C=C axis via a high-energy transition state. | High thermal energy to overcome the π-bond strength. | Generally proceeds in the direction of the more stable isomer (trans). |

| Photochemical | Excitation to a π* state, allowing for rotation around the C-C single bond in the excited state. | Absorption of photons with energy matching the π-π* transition. | Can lead to a photostationary state with a mixture of isomers. youtube.com |

Metal-Catalyzed Isomerization Mechanisms (e.g., Pt, Rh, MoO₃)

Transition metals are highly effective catalysts for the isomerization of alkenes, including this compound, often allowing the reaction to proceed under much milder conditions than thermal methods. The most common mechanisms for transition metal-catalyzed olefin isomerization are the metal-hydride addition-elimination pathway and the π-allyl pathway. researchgate.nettandfonline.com

Metal-Hydride Addition-Elimination Mechanism: This is a widely accepted mechanism for catalysts such as those based on platinum (Pt) and rhodium (Rh). acs.org The catalytic cycle involves the following key steps:

Coordination of the alkene (this compound) to a metal-hydride complex.

Insertion of the alkene into the metal-hydride bond to form a metal-alkyl intermediate. acs.org

Rotation around the carbon-carbon single bond in the alkyl intermediate.

β-hydride elimination to form the isomerized alkene (trans-2-heptene) and regenerate the metal-hydride catalyst.

π-Allyl Mechanism: This mechanism is also prevalent in transition metal catalysis and involves the formation of a π-allyl intermediate. libretexts.orglibretexts.org The key steps are:

Coordination of the alkene to the metal center.

Oxidative addition through the cleavage of an allylic C-H bond, leading to the formation of a π-allyl metal hydride intermediate.

Reductive elimination of the hydride back to the allyl ligand, but at a different carbon, to yield the isomerized alkene.

Molybdenum Oxide (MoO₃) Catalysis: Partially reduced molybdenum oxides have also been shown to be effective catalysts for the isomerization of alkenes. researchgate.net The mechanism is thought to involve acidic sites on the catalyst surface, potentially proceeding through a carbocation intermediate, characteristic of a bifunctional acid-type mechanism. researchgate.net

Table 2: Metal-Catalyzed Isomerization Mechanisms

| Catalyst Type | Common Mechanism | Key Intermediate |

|---|---|---|

| Pt, Rh | Metal-Hydride Addition-Elimination | Metal-alkyl complex acs.org |

| Various Transition Metals | π-Allyl Pathway | π-allyl metal hydride complex libretexts.org |

| MoO₃ | Acid-catalyzed (proposed) | Carbocation-like species researchgate.net |

Conformation-Dependent State Selectivity in Isomerization Processes

Other Significant Reaction Pathways of this compound

Beyond isomerization, this compound participates in a variety of other chemical transformations that are characteristic of olefins.

Oligomerization of Olefins, Including this compound

The oligomerization of olefins is a commercially important process for the production of fuels and chemical feedstocks. wisc.edu While often focused on lighter olefins like ethylene and butene, the principles apply to higher olefins such as heptene (B3026448). The oligomerization of this compound would involve the reaction of two or more heptene molecules to form dimers, trimers, and higher oligomers. This process is typically catalyzed by transition metal complexes or solid acid catalysts. The product distribution would likely be a complex mixture of C₁₄, C₂₁, and higher hydrocarbons with varying degrees of branching and double bond positions, influenced by the catalyst and reaction conditions. For instance, dimerization of 1-butene over cobalt oxide catalysts is known to produce a mixture of linear internal octenes. wisc.edu A similar outcome could be expected for the oligomerization of this compound, leading to a variety of tetradecenes.

Coordination and Reaction with Transition Metal Carbonyls (e.g., W(0) Complexes)

This compound, as an alkene, can act as a ligand and coordinate to transition metal centers, such as tungsten(0) in tungsten carbonyl complexes. The reaction typically involves the displacement of a carbonyl (CO) ligand by the alkene. dalalinstitute.com This can be initiated thermally or photochemically. The bonding involves a synergistic interaction: σ-donation from the alkene's filled π-orbital to an empty d-orbital on the metal, and π-back-donation from a filled metal d-orbital to the alkene's empty π* antibonding orbital. This back-donation weakens the C=C double bond and can make the alkene more susceptible to further reactions. The coordination of an alkene like this compound to a metal carbonyl fragment can be a precursor to a variety of catalytic cycles, including isomerization, hydrogenation, and hydroformylation.

Electrophilic Addition Reactions

A fundamental reaction pathway for alkenes is electrophilic addition. libretexts.org In this type of reaction, the electron-rich π-bond of this compound attacks an electrophile, leading to the formation of a carbocation intermediate. chemistrysteps.com This intermediate is then attacked by a nucleophile to yield the final addition product. A classic example is the addition of a hydrogen halide (HX) like HBr.

The mechanism proceeds in two steps:

The π-bond of this compound attacks the hydrogen of HBr, forming a C-H bond and a secondary carbocation at the other carbon of the original double bond. The bromide ion is released. libretexts.org

The bromide ion, acting as a nucleophile, attacks the carbocation, forming a C-Br bond. libretexts.org

According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that already holds the greater number of hydrogen atoms. For 2-heptene (B165337), the two carbons of the double bond are secondary, so a mixture of 2-bromoheptane and 3-bromoheptane would be expected. The stereochemistry of the addition depends on the specific reaction and conditions, with possibilities for both syn- and anti-addition.

Table 3: Summary of Other Reaction Pathways

| Reaction Pathway | Description | Typical Products |

|---|---|---|

| Oligomerization | Reaction of multiple alkene units to form larger molecules. | Dimers (C₁₄H₂₈), trimers (C₂₁H₄₂), and higher oligomers. |

| Coordination to Metal Carbonyls | Displacement of CO ligands and coordination of the alkene to the metal center. | Alkene-metal carbonyl complexes. |

| Electrophilic Addition | Addition of an electrophile and a nucleophile across the double bond. | Substituted alkanes (e.g., haloalkanes, alcohols). |

Catalytic Systems Utilized in Cis 2 Heptene Research

Homogeneous Catalysis for cis-2-Heptene Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. For this compound, this includes reactions with peracids and sophisticated transition metal complexes.

Peracid Catalysts (e.g., meta-Chloroperbenzoic Acid, MMPP)

Peroxycarboxylic acids, or peracids, are widely used reagents for the epoxidation of alkenes. In this reaction, an oxygen atom is transferred from the peracid to the carbon-carbon double bond, forming an epoxide. mdpi.comuva.nl The reaction is concerted and stereospecific, meaning a cis-alkene like this compound will yield a cis-epoxide. uva.nl

meta-Chloroperbenzoic Acid (m-CPBA) is a common, crystalline, and relatively stable peracid used extensively in laboratory settings for the epoxidation of this compound. uva.nl The rate constants for the epoxidation of this compound with m-CPBA have been studied in various solvents, demonstrating second-order kinetics (first-order for each reactant). Research shows a direct relationship between the reaction rate and solvent polarity in non-basic solvents.

Magnesium monoperoxyphthalate (MMPP) is another effective peracid, often used in industrial applications as a safer alternative to potentially explosive reagents like m-CPBA. mdpi.comuva.nl It operates under similar principles, delivering an electrophilic oxygen atom to the nucleophilic double bond of this compound in a nonaqueous solvent to produce the corresponding epoxide. mdpi.commasterorganicchemistry.com

| Solvent | Rate Constant (10³ k₂ / M⁻¹s⁻¹) at 20°C | Activation Enthalpy (ΔH‡ / kcal mol⁻¹) | Activation Entropy (ΔS‡ / cal K⁻¹mol⁻¹) |

|---|---|---|---|

| n-Hexane | 1.80 | 11.9 | -25.1 |

| Carbon Tetrachloride | 4.75 | 10.7 | -27.4 |

| Dichloromethane | 45.0 | 10.4 | -24.1 |

| Acetonitrile | 65.1 | 9.5 | -26.0 |

This table presents kinetic data for the epoxidation of this compound using m-CPBA in different solvents, highlighting the influence of solvent polarity on reaction rates and activation parameters. Data sourced from detailed kinetic studies.

Advanced Transition Metal Complexes (e.g., Rh, Pt, W, Mo, Fe)

Transition metal complexes are versatile catalysts for a wide range of transformations involving alkenes.

Iron (Fe) Complexes : Non-heme iron complexes have been developed as powerful catalysts for olefin oxidation. mdpi.com For this compound, iron(II) complexes with tetradentate N-donor ligands (like TPA and BPMEN) and H₂O₂ can catalyze both epoxidation and cis-dihydroxylation. sci-hub.se The product distribution can be tuned by modifying the ligand architecture; for instance, introducing methyl groups on the pyridine (B92270) ligands can shift selectivity from epoxidation towards cis-dihydroxylation. sci-hub.se In one study, an iron(II)-benzoylformate complex was shown to react with oxygen to generate an oxidant that epoxidized this compound to a mixture of cis- (14%) and trans-epoxides (16%). rsc.org This loss of stereochemistry suggests a stepwise mechanism involving a radical intermediate. rsc.orgpnas.org Another study using an oxoiron(IV) complex found that this compound epoxidation yielded a cis:trans epoxide ratio of 2.8:1, supporting a mechanism where the lifetime of the intermediate influences stereochemical retention. pnas.org

Molybdenum (Mo) and Tungsten (W) Complexes : High-oxidation-state molybdenum and tungsten imido alkylidene complexes are exceptionally active catalysts for olefin metathesis, a reaction that breaks and reforms carbon-carbon double bonds. nih.govnobelprize.org While much of the foundational work was performed on model substrates like cis-2-pentene, the principles are directly applicable to this compound. nih.govnobelprize.orgwikipedia.org These "Schrock catalysts," with general formulas like [M(=CHR')(=N-Ar)(OR)₂], are highly effective due to their well-defined, four-coordinate structure that allows for the reversible formation of a metallacyclobutane intermediate, as proposed in the Chauvin mechanism. nobelprize.orgmit.edu The use of bulky alkoxide and imido ligands is crucial for stabilizing the electron-deficient metal center and preventing bimolecular decomposition. nih.gov

Rhodium (Rh) and Platinum (Pt) Complexes : Rhodium and platinum catalysts are primarily used for hydrogenation and hydroformylation reactions. masterorganicchemistry.comiitm.ac.in Catalytic hydrogenation of this compound over platinum or palladium catalysts reduces the double bond to form heptane (B126788). masterorganicchemistry.comacs.org Homogeneous catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are effective for this transformation. In hydroformylation, an aldehyde is formed by adding a formyl group and a hydrogen atom across the double bond. Platinum-based catalysts, often promoted by SnCl₂, have been used for the hydroformylation of internal alkenes like 2-heptene (B165337), although achieving high selectivity for the linear aldehyde product over the branched isomer and minimizing side reactions like hydrogenation remains a challenge. uva.nl

| Substrate | Product | Retention of Configuration (RC / %) |

|---|---|---|

| trans-2-Heptene | trans-Epoxide | >99 |

| cis-2-Heptene | cis-Epoxide | 93 |

This table shows the high degree of stereospecificity achieved in the iron-catalyzed epoxidation of trans-2-heptene (B81623) and the slightly lower, yet still high, stereoretention for this compound, providing insights into the reaction mechanism. sci-hub.se

Heterogeneous Catalysis in this compound Chemistry

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recyclability.

Supported Reagents (e.g., Silica-Supported Peracids)

To combine the reactivity of peracids with the practical benefits of heterogeneous systems, reagents can be immobilized on solid supports. [2-percarboxyethyl]-functionalized silica (B1680970) is a well-studied example of a supported peracid used for the epoxidation of this compound. This solid reagent allows for simpler product isolation and can be recycled.

A key finding from comparative studies is the inverse solvent effect between homogeneous and heterogeneous systems. While the homogeneous epoxidation of this compound with m-CPBA is faster in more polar solvents, the reaction with silica-supported peracid is inhibited by polar solvents. This phenomenon is attributed to the organization of the solvent at the solid-liquid interface, where polar solvent molecules can hinder the interaction between the alkene and the surface-bound peroxy ligands.

Metal-Organic Frameworks and Polyoxometalates

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area and tunable pore environments make them promising platforms for single-site heterogeneous catalysis. rsc.org While specific studies on this compound are limited, the principles have been demonstrated with similar substrates. For instance, MOFs with open metal sites or protonated structures have been used as Lewis or Brønsted acid catalysts for the ring-opening of epoxides like cis-2,3-epoxybutane. rsc.org MOFs can also be functionalized with catalytic moieties, providing isolated and well-defined active sites for various transformations. mdpi.com

Polyoxometalates (POMs) are a class of inorganic metal-oxygen cluster anions, typically involving molybdenum, tungsten, or vanadium. mdpi.com These robust, carbon-free structures can act as catalysts for oxidation reactions. frontiersin.org A manganese-substituted sandwich-type POM, [MnIII₂ZnW(ZnW₉O₃₄)₂]¹⁰⁻, has been shown to catalyze the epoxidation of various alkenes, including cis-stilbene (B147466) and 2-hexene, using nitrous oxide as the oxidant. mdma.ch Furthermore, when POMs are intercalated into the layers of layered double hydroxides (LDHs), the resulting composite materials can exhibit enhanced shape selectivity. For the oxidation of 2-hexene, such systems have been reported to yield a higher cis-to-trans epoxide ratio, which is attributed to the steric constraints imposed by the confined interlayer environment of the LDH. mdpi.com

Immobilized Biocatalysts (e.g., Peroxidase-Glucose Oxidase Co-immobilization)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Peroxidases are enzymes capable of performing oxidation reactions, but their practical application is often limited by their operational stability, as they can be inactivated by high concentrations of their co-substrate, hydrogen peroxide (H₂O₂).

A successful strategy to overcome this limitation is the co-immobilization of a peroxidase with glucose oxidase (GOx) onto a solid support, such as polyurethane foam. nih.gov In this system, GOx generates H₂O₂ in situ from glucose and oxygen at a controlled rate, preventing the accumulation of H₂O₂ to deactivating levels. nih.govacs.org This approach has been successfully applied to the oxidation of this compound. Research has shown that co-immobilizing chloroperoxidase (CPO) with glucose oxidase dramatically increases the catalyst's lifetime, boosting the total turnover number for the oxidation of this compound to a new maximum of 10,000. nih.govresearchgate.net This bienzymatic system transforms the otherwise unstable peroxidase into a robust and efficient heterogeneous biocatalyst. nih.gov

Polymeric Heterogeneous Catalysts

Polymeric heterogeneous catalysts offer significant advantages in chemical synthesis, primarily due to their ease of separation from the reaction mixture and potential for recyclability. In the context of this compound and other internal olefins, these catalysts have been investigated for various transformations, most notably hydroformylation.

One notable example involves a rhodium catalyst supported on a porous organic polymer, CPOL-bp&PPh3. This heterogeneous catalyst demonstrated high regioselectivity in the isomerizing hydroformylation of 2-heptene, favoring the formation of linear aldehydes with a linear to branched (l/b) ratio of up to 93:7. rsc.org Similarly, rhodium catalysts based on a modified styrene (B11656) and divinylbenzene (B73037) copolymer have been studied. These were prepared by chloromethylating or brominating the copolymer, followed by reaction with LiPPh2 to introduce phosphine (B1218219) ligands for rhodium coordination. d-nb.info

In the hydroformylation of 2-heptene using a rhodium catalyst with a porous polymer phosphite (B83602), a high linear aldehyde selectivity was achieved, with an n/iso ratio of 11.5. d-nb.info The porosity of the polymer support has been shown to be a critical factor, as rhodium complexes on non-porous polyphosphite were significantly less active in olefin hydroformylation. d-nb.info

Another approach involves the use of polycarboxylic acid-functionalized silica to support platinum catalysts for hydrosilylation reactions. While detailed results for this compound are not provided, these catalysts were effective for the hydrosilylation of a range of linear and cyclic alkenes, including the structurally similar cis-2-hexene (B1348261). rsc.org

Polymer-bound tungsten catalysts have also been explored for olefin metathesis. For instance, a [W(CO)3(Cp)] fragment covalently attached to a poly(styrene-co-divinylbenzene) support was found to be a recyclable catalyst for the metathesis of trans-3-heptene (B81421) when activated with i-BuAlCl2. acs.org

Table 1: Performance of Polymeric Heterogeneous Catalysts in Olefin Transformations

| Catalyst System | Substrate | Reaction Type | Key Findings | Reference |

| Rh/CPOL-bp&PPh3 | 2-Heptene | Isomerizing Hydroformylation | High regioselectivity (l/b = 93:7) for linear aldehydes. | rsc.org |

| Rh on porous polymer phosphite | 2-Heptene | Hydroformylation | High linear aldehyde selectivity (n/iso = 11.5). | d-nb.info |

| [W(CO)3(Cp)] on PS-DVB | trans-3-Heptene | Metathesis | Recyclable supported catalyst. | acs.org |

| Rh on modified styrene-divinylbenzene | Pentene-1 | Hydroformylation | Lower activity than homogeneous analogs but higher n-aldehyde selectivity. | d-nb.info |

Zeolite-Based Catalysts in Olefin Transformations

Zeolites, with their well-defined porous structures and tunable acidity, are versatile materials for catalytic applications. mdpi.comrsc.org Their ordered channel and pore systems provide shape selectivity and can enhance catalyst stability by preventing metal migration. mdpi.com

In the context of olefin transformations, zeolites are used as supports for catalytically active metals or as catalysts in their own right. For instance, rhodium supported on zeolites with three-dimensional pore structures like MFI, MEL, and *BEA have proven effective for the hydroformylation of linear α-olefins. mdpi.com While specific studies on this compound are limited, the principles apply to internal olefins as well. The pore structure of the zeolite plays a crucial role; zeolites with one or two-dimensional pores generally show lower activities. mdpi.com

The acidity of zeolites is a key property, often created by substituting Si4+ with Al3+ in the framework, which generates Brønsted acid sites. rsc.orgresearchgate.net These acid sites can activate olefin molecules by protonation to form carbenium ion intermediates, which are central to reactions like isomerization and cracking. researchgate.netacs.org The pore structure of zeolites like ZSM-5 can impose shape selectivity on the reaction products, as seen in the isomerization of heptene (B3026448) isomers. researchgate.net

Furthermore, heteroatoms other than aluminum can be incorporated into the zeolite framework to create different types of active sites. For example, titanium-containing zeolites are active for the epoxidation of olefins using hydrogen peroxide. rsc.org The hydrophobicity of the zeolite, which can be influenced by the synthesis method, also affects catalytic performance, particularly for reactions involving non-polar molecules like olefins in aqueous or polar media. rsc.org

Table 2: Applications of Zeolite-Based Catalysts in Olefin Chemistry

| Zeolite Type | Active Metal | Reaction Type | Key Aspect | Reference |

| MFI, MEL, *BEA | Rhodium | Hydroformylation | 3D pore structure leads to higher effectiveness. | mdpi.com |

| ZSM-5 | --- | Isomerization | Shape selectivity influences isomer product distribution. | researchgate.net |

| Ti-Beta | Titanium | Epoxidation | Active for olefin epoxidation with H2O2. | rsc.org |

| NaY | Rhodium | Hydroformylation | Encapsulated complex showed good stability over multiple runs. | mdpi.com |

Design Principles and Performance Optimization of Catalytic Systems

The performance of a catalytic system is governed by a complex interplay of factors including the active metal center, the supporting ligand or material, and the reaction conditions. Optimizing these elements is key to achieving high activity, selectivity, and stability.

Ligand engineering is a powerful strategy for tuning the properties of metal complex catalysts. By modifying the steric and electronic properties of ligands, one can exert significant control over the catalyst's activity and selectivity. nih.gov

In hydroformylation, for example, bulky phosphine and phosphite ligands are known to favor the formation of linear aldehydes from terminal olefins. rsc.org For internal olefins like this compound, ligand design is even more critical for achieving high regioselectivity. The use of sterically hindered bidentate and monodentate ligands in the formation of porous organic copolymers has been shown to create highly regioselective and stable heterogeneous catalysts for the hydroformylation of both terminal and internal olefins. rsc.org The electronic properties of the ligand, such as being a weak σ-donor and strong π-acceptor, can facilitate CO dissociation from the metal center, leading to higher catalytic activity. rsc.org

Computational methods, such as the virtual ligand strategy, are increasingly used to accelerate the discovery of optimal ligands by screening for transition states that govern reaction outcomes without needing to synthesize and test each ligand individually. acs.org This approach can identify how ligand size and electronic effects influence reaction pathways. acs.org

In epoxidation reactions, the ligand environment also plays a crucial role. For instance, a manganese complex with a bis-1,10-phenanthroline coordination environment, when immobilized on silica, showed improved product selectivity and higher reactivity compared to its homogeneous counterpart. nih.gov This immobilized catalyst was able to epoxidize this compound with minimal isomerization to the trans-epoxide, a side reaction observed with the homogeneous and randomly grafted versions. nih.gov

Catalyst stability and the ability to be recycled are of paramount importance for the economic and environmental viability of industrial processes. researchgate.net Heterogenization of homogeneous catalysts by anchoring them to solid supports like polymers or silica is a common strategy to facilitate recovery and reuse. nih.govresearchgate.net

The stability of a supported catalyst is often challenged by the leaching of the active metal species into the reaction medium. researchgate.net For example, studies on rhodium catalysts for hydroformylation have shown that rhodium can be washed out into the organic phase, although in some systems this loss can be kept below 1.0%. d-nb.info The recyclability of a catalyst is typically assessed by performing multiple reaction cycles and monitoring the conversion or yield over time. A significant decrease in activity often points to the loss of active sites through leaching or other deactivation pathways. researchgate.net

In the case of a manganese epoxidation catalyst immobilized on SBA-15 silica, efficient recycling was demonstrated. nih.gov Similarly, a rhodium complex encapsulated within a NaY zeolite was successfully used in ten consecutive hydroformylation reactions without a reduction in rate, indicating high stability. mdpi.com An organic-inorganic hybrid framework based on polyoxometalate was also shown to be a recyclable catalyst for the epoxidation of various olefins, including this compound, where it could be recovered by simple filtration. rsc.org

Computational Chemistry and Theoretical Investigations of Cis 2 Heptene

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of organic molecules like cis-2-heptene.

DFT calculations have been pivotal in understanding the mechanisms of several key reactions involving this compound, such as epoxidation and isomerization.

In the epoxidation of this compound, DFT studies have helped to explain the observed stereochemistry of the products. For instance, in reactions catalyzed by non-heme iron complexes, this compound yields a mixture of cis- and trans-epoxide products, with the cis-epoxide being the major product in a 2.8:1 ratio. chemeo.compnas.org DFT calculations support a two-step mechanism involving an initial inner-sphere electron transfer from the alkene to the iron-oxo unit. This is followed by a radical rebound step. chemeo.comsmolecule.com The partial loss of stereochemistry is attributed to the formation of a one-electron-oxidized radical cation intermediate, which has a finite lifetime allowing for some rotation before the epoxide ring closes. chemeo.compnas.org The preference for the cis-epoxide in the case of this compound, as opposed to the preference for the trans-epoxide in the case of cis-stilbene (B147466), is attributed to the shorter lifetime of the 1-e⁻-oxidized intermediate for this compound.

Furthermore, DFT calculations have been used to investigate the isomerization of alkenes over zeolite catalysts. For the analogous double-bond isomerization of 1-hexene (B165129) to cis-2-hexene (B1348261) over a ZSM-5 zeolite, DFT studies with a cluster model revealed a mechanism involving Brønsted acid sites. researchgate.net The process begins with the physical adsorption of the alkene onto the acid site, forming a π-complex. Subsequently, a proton transfer from the zeolite to a carbon atom of the double bond occurs, leading to the formation of a stable alkoxy intermediate. The reaction concludes with the breaking of the C-O bond in the alkoxy intermediate and the abstraction of a hydrogen atom, which regenerates the active site and releases the isomerized alkene. researchgate.net

Solvent effects on reaction pathways have also been explored. In the heterogeneous epoxidation of this compound, an inverse relationship between solvent polarity and reaction rate is observed, where polar solvents can inhibit the reaction. This is thought to be due to the structuring of the solvent at the catalyst-substrate interface.

DFT calculations are frequently used to predict the activation energies (Ea) and other thermodynamic parameters that govern the kinetics and feasibility of chemical reactions.

For the epoxidation of this compound, anomalous activation parameters have been reported in n-hexane, with an activation entropy (ΔS‡) of -56.7 J/mol·K and an activation enthalpy (ΔH‡) of -12.8 kJ/mol. These unusual values suggest significant solvent reorganization at the silica (B1680970) interface during the reaction.

Experimentally determined thermodynamic data for this compound is available and provides a benchmark for computational models. The enthalpy of hydrogenation (ΔH°) for this compound has been measured at -115.6 ± 0.4 kJ/mol. The vaporization enthalpy (ΔvapH°) for (Z)-2-heptene ranges from 34.6 kJ/mol at 347 K to 39.0 kJ/mol at 290 K.

Table 1: Activation and Thermodynamic Parameters for this compound and Related Reactions

| Parameter | Value | Reaction/Process | Compound | Method | Source |

|---|---|---|---|---|---|

| Activation Enthalpy (ΔH‡) | -12.8 kJ/mol | Epoxidation in n-hexane | This compound | Experimental | |

| Activation Entropy (ΔS‡) | -56.7 J/mol·K | Epoxidation in n-hexane | This compound | Experimental | |

| Apparent Activation Energy (Ea) | 59.37 kJ/mol | Isomerization of 1-hexene | cis-2-Hexene | DFT Calculation | researchgate.net |

| Enthalpy of Hydrogenation (ΔH°) | -115.6 ± 0.4 kJ/mol | Hydrogenation | This compound | Calorimetry | |

| Enthalpy of Vaporization (ΔvapH°) | 34.6 - 39.0 kJ/mol | Vaporization | (Z)-2-Heptene | Transpiration/Gas Saturation |

DFT is a powerful tool for characterizing the electronic structure of reactants, transition states, and intermediates, which is crucial for a deep understanding of reaction mechanisms.

In the epoxidation of this compound catalyzed by iron complexes, DFT calculations have been used to analyze the electronic structure of the key 1-e-oxidized radical cation intermediate. chemeo.comsmolecule.com The formation of this intermediate, where an electron has been transferred from the alkene's π-orbital to the metal-oxo oxidant, explains the observed partial isomerization to the trans-epoxide. chemeo.compnas.org The stability and lifetime of this radical cation are influenced by the substituents on the double bond; for instance, the aromatic groups in cis-stilbene stabilize the radical cation more effectively than the alkyl groups in this compound, leading to a longer lifetime and more significant isomerization.

DFT studies on alkene interactions with metal sites in zeolites, such as Cu(I) in ZSM-5, have shown that alkenes form strongly bonded π-complexes. nih.gov The bonding involves both σ-donation from the alkene's π-orbital to the metal and π-back-donation from the metal's d-orbitals to the alkene's π-antibonding orbital. nih.gov This interaction leads to a significant activation and weakening of the C=C double bond, which is a precursor to catalytic reactions like isomerization. nih.gov The analysis of electronic structure helps to elucidate how the catalyst activates the reactant molecule. nih.gov

Advanced Quantum Chemical and Molecular Dynamics Simulations

While specific advanced quantum chemical or molecular dynamics (MD) simulations focused exclusively on this compound are not extensively detailed in the searched literature, the methodologies are well-established for studying related systems. Such simulations offer deeper insights into the dynamic behavior of molecules and reaction systems.

Quantum chemical methods beyond standard DFT, such as multireference calculations (e.g., CASSCF), are employed for studying photochemical reactions or reactions involving complex electronic structures, like the breaking of bonds in bicyclic systems. researchgate.netresearchgate.net These methods can provide a more accurate description of excited states and conical intersections, which are critical in photoreactions. sciety.org

Molecular dynamics simulations are used to model the time-dependent behavior of molecular systems, including conformational changes, solvent effects, and transport properties. pku.edu.cn For instance, MD simulations can be used to study the aggregation of molecules in different solvents, such as asphaltenes in heptane (B126788) and toluene, by modeling the system over time scales of nanoseconds to microseconds. pku.edu.cn In the context of this compound, MD simulations could be used to investigate its conformational flexibility, its interaction with solvent molecules, or its behavior at interfaces, which is suggested to be important in its heterogeneous epoxidation. Advanced techniques like ab initio molecular dynamics, which combines DFT with molecular dynamics, can model chemical reactions at operating temperatures and account for entropic effects and the mobility of adsorbates, providing a more realistic picture of catalytic processes like alkene cracking in zeolites. acs.org

Predictive Modeling for this compound Chemical Systems

Predictive modeling, often leveraging machine learning and statistical methods, is an emerging area in chemistry aimed at forecasting reaction outcomes, properties, and process behaviors from molecular or process data.

While large-scale predictive models specifically targeting this compound are not prominent, related research demonstrates the potential of these approaches. For example, machine learning models have been developed to predict reaction yields in the epoxidation of alkenes catalyzed by tungsten, using electronic and vibrational parameters of the catalysts calculated via DFT as descriptors. researchgate.net

Autoregressive (AR) models are a class of statistical models used for analyzing and forecasting time-series data, where the current value of a variable is predicted based on its own past values. pnas.orgresearchgate.net In chemical engineering, these models can be applied to the analysis and control of dynamic processes, such as those occurring in chemical reactors.

A specific application of this methodology has been demonstrated for the olefin metathesis reactive distillation of cis-2-pentene, a process and substrate very similar to what would be expected for this compound. researchgate.net In this study, AutoRegressive with eXogenous Inputs (ARX) and AutoRegressive Moving Average with eXogenous Inputs (ARMAX) models were developed to represent the reactive distillation process. researchgate.net These models use past process data (e.g., temperatures, compositions) to predict future states. The study found that an ARMAX model performed better in representing the process for producing ethyl acetate (B1210297), while for the olefin metathesis of cis-2-pentene, an ARX model with a first-order structure provided a very high goodness of fit (98.11%). researchgate.net Such models are valuable for process simulation, optimization, and control, allowing for the prediction of how changes in inputs will affect the process output over time without needing to solve the complex underlying physical and chemical equations. researchgate.net

Analytical Methodologies for Cis 2 Heptene Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental to the separation of cis-2-Heptene from its isomers and other compounds within a sample. These techniques leverage differences in the physical and chemical properties of components to achieve separation, allowing for subsequent identification and quantification.

Capillary Gas Chromatography (CGC) for Isomeric Hydrocarbon Separation

Capillary Gas Chromatography (CGC) is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. Its high resolution makes it particularly suitable for distinguishing between isomeric hydrocarbons, which often have very similar boiling points and chemical properties. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inner wall of a long, narrow capillary column. nih.gov

The choice of the stationary phase is critical for achieving the desired separation. For instance, a study utilizing a tetraphenyl porphyrin (TPP) stationary phase demonstrated its effectiveness in separating various analytes, including those with structural similarities to this compound. nih.gov The unique π-π stacking interactions offered by such phases can provide specific selectivity for unsaturated compounds. nih.gov The efficiency of CGC allows for the resolution of complex mixtures, such as those found in automotive exhaust, where various heptene (B3026448) isomers, including this compound, have been identified. lotusinstruments.com The relative retention times of these isomers can be finely tuned by adjusting parameters like the temperature program and the carrier gas flow rate. chromatographyonline.com

Hyphenated Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Quantification